N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide
Description
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 3-amino-2-methylphenyl group attached to the amide nitrogen and a pentyloxy (5-carbon alkoxy) substituent at the para position of the benzoyl ring. This compound belongs to a class of molecules where structural modifications, such as varying alkoxy chain lengths and substituent positions, significantly influence physicochemical properties and biological activities.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-5-13-23-16-11-9-15(10-12-16)19(22)21-18-8-6-7-17(20)14(18)2/h6-12H,3-5,13,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQVRDNHUPAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acid Chloride Route
- Reagents:
- 3-Amino-2-methylphenylamine (amine component)
- 4-(Pentyloxy)benzoyl chloride (acid chloride component)
- Base: Triethylamine or other acid scavengers
- Solvent: Dichloromethane (DCM) or ethyl acetate
- Conditions:
- Temperature: 0–25 °C (ice bath to room temperature)
- Reaction time: 1–2 hours
- Inert atmosphere (nitrogen or argon) to avoid moisture
-
- Dissolve the amine in DCM or ethyl acetate with triethylamine under ice bath conditions.
- Slowly add the acid chloride dropwise to the stirred solution.
- Stir the mixture at room temperature for 1–2 hours.
- Quench the reaction with water, extract the organic layer, wash with brine, dry, and concentrate.
- Purify the crude product by recrystallization (ethyl acetate/petroleum ether) or column chromatography.
Yield: Typically high, in the range of 80–95% depending on purity and scale.
- Example Data:
Parameter Value Notes Solvent Dichloromethane / Ethyl acetate Common solvents used Base Triethylamine Acid scavenger Temperature 0–25 °C Controlled cooling and stirring Reaction Time 1–2 hours Sufficient for completion Yield 80–95% High yield typical Purification Recrystallization / Chromatography To achieve >99% purity
Alternative Methods: Carbamate and Chemoselective Approaches
- Chemoselective acylation:
Recent advances include chemoselective reactions that avoid acylation of the aromatic amino group, which is prone to side reactions. For example, using mild conditions with selective catalysts or protecting groups can enhance selectivity. - Use of carbamate intermediates:
Some methods involve preparing carbamate intermediates (e.g., phenyl dimethyl carbamate derivatives) followed by selective substitution to introduce the amide bond. - Catalysts and additives:
Catalysts like 4-dimethylaminopyridine (DMAP) and bases such as triethylamine are used to accelerate the reaction and improve yields. Microwave-assisted protocols have also been reported for related benzamide derivatives, reducing reaction time significantly.
Research Findings and Optimization
- Reaction selectivity:
Maintaining the aromatic amino group intact during acylation is critical. Methods involving low temperature, dry solvents, and slow addition of acid chloride minimize side reactions. - Purity and characterization:
Products are routinely characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity. High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99%. - Scale-up considerations:
Industrial scale synthesis requires control of moisture, temperature, and stoichiometry to avoid by-products and maximize yield. Cost-effective bases and solvents are preferred. - Environmental and safety notes:
Use of dry solvents and inert atmosphere is recommended to avoid hydrolysis of acid chlorides. Proper quenching and waste treatment are essential.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride + amine | 3-amino-2-methylphenylamine + 4-(pentyloxy)benzoyl chloride, triethylamine, DCM, 0–25 °C, 2 h | 80–95 | Classical, high yield, straightforward |
| Carbamate intermediate route | Phenyl dimethyl carbamate intermediates, selective substitution, DMAP catalyst, DCM, RT | 75–85 | Improved selectivity, multi-step |
| Microwave-assisted synthesis | Acid chloride + amine, DMAP, triethylamine, microwave, 50 °C, 10 min | 80 | Rapid synthesis, energy efficient |
| Chemoselective acylation | Mild catalysts, dry acetonitrile, 20–25 °C, 2 h | 70–80 | Avoids aromatic amino acylation, selective |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of protein interactions and enzyme kinetics.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Alkoxy Chain Length and Lipophilicity
- Target Compound : The pentyloxy group (5-carbon linear chain) enhances lipophilicity compared to shorter or branched alkoxy chains. This may improve membrane permeability but reduce aqueous solubility.
- N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide : The isobutoxy group (4-carbon branched chain) results in lower molecular weight and slightly reduced lipophilicity. Reported properties include a density of 1.144 g/cm³ and pKa ~13.53, suggesting moderate basicity.
Amino Group Positioning
- N-(2-aminophenyl)-4-(pentyloxy)benzamide : The 2-aminophenyl group facilitates metal coordination (e.g., Mn(II), Cu(II)), forming antimicrobial metal complexes. In contrast, the 3-amino-2-methylphenyl group in the target compound may hinder chelation due to steric and electronic effects from the methyl substituent.
Antimicrobial Potential
- N-(2-aminophenyl)-4-(pentyloxy)benzamide Metal Complexes : Demonstrated efficacy against microbial pathogens, attributed to the 2-aminophenyl group’s ability to bind metal ions.
Antioxidant Activity
- N-(4-hydroxyphenyl)benzamide (A8) and N-(4-methoxyphenyl)benzamide (H10) : Exhibited 86.6% and 87.7% inhibition, respectively, in antioxidant assays. Electron-donating groups (e.g., hydroxy, methoxy) enhance radical scavenging. The pentyloxy group in the target compound, while electron-donating, may offer less potent antioxidant effects compared to phenolic hydroxyl groups.
Enzyme Inhibition and Neuroactivity
Comparative Data Table
Research Findings and Implications
Alkoxy Chain Optimization
The pentyloxy group’s extended chain likely enhances lipophilicity, favoring passive diffusion across biological membranes. However, excessive hydrophobicity may limit solubility, necessitating formulation strategies for drug delivery applications.
Amino Group Influence
This modification may redirect bioactivity toward novel targets.
Biological Activity
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features an amide functional group linked to a pentyloxy chain and an amino-substituted aromatic ring. Its molecular formula is with a molecular weight of 301.41 g/mol. The structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways through the following mechanisms:
- Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Binding : The compound could bind to specific receptors, altering cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Enzyme Modulation : It has been investigated for its potential to modulate enzymes involved in various biochemical pathways.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from relevant research:
Comparative Analysis
To understand the potential of this compound better, it is essential to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | Similar amide structure | Notable anticancer activity |
| N-(4-Amino-2-methylphenyl)-3-propoxybenzamide | Similar aromatic features | Potential enzyme inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
